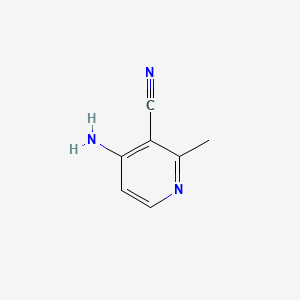

4-Amino-2-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(4-8)7(9)2-3-10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEDMVLZNLJOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-2-methylnicotinonitrile (CAS 183428-94-6): A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

In the landscape of modern targeted oncology, the architectural design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Amino-2-methylnicotinonitrile (CAS 183428-94-6) is a highly specialized ortho-aminocarbonitrile building block that serves as a foundational precursor for the synthesis of pyrido[4,3-d]pyrimidines [1]. By acting as a bioisostere for traditional quinazoline cores, this intermediate enables drug development professionals to engineer molecules with superior aqueous solubility, novel hydrogen-bonding profiles, and highly specific conformational constraints necessary for overcoming kinase resistance mutations[2].

Physicochemical Properties

Understanding the baseline metrics of this intermediate is critical for predicting its behavior in downstream high-temperature cyclization reactions.

| Property | Value |

| Chemical Name | 4-Amino-2-methylpyridine-3-carbonitrile |

| CAS Registry Number | 183428-94-6 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Structural Motif | ortho-Aminocarbonitrile |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Nitrile, Pyridine N, Amine) |

Mechanistic Role in Drug Design: The Pyrido[4,3-d]pyrimidine Bioisostere

The strategic value of CAS 183428-94-6 lies in its precise substitution pattern. The ortho-positioning of the amino and cyano groups is thermodynamically primed for annulation reactions, allowing for the rapid construction of a fused pyrimidine ring[1].

When converted to a pyrido[4,3-d]pyrimidine, the resulting scaffold perfectly mimics the adenine ring of ATP. Compared to traditional quinazoline-based inhibitors (such as Erlotinib or Gefitinib), the introduction of the pyridine nitrogen enhances the overall topological polar surface area (TPSA), thereby improving aqueous solubility and providing an additional hydrogen-bond acceptor to interact with the kinase hinge region[2].

Crucially, the 2-methyl group of CAS 183428-94-6 translates directly to the 5-position of the resulting pyrido[4,3-d]pyrimidine core. This 5-methyl group acts as a vital steric handle. It restricts the rotational freedom of subsequent substituents added at the 4-position (e.g., aniline rings), locking the inhibitor into a bioactive conformation that maximizes binding affinity and selectivity against targets like the Epidermal Growth Factor Receptor (EGFR)[3].

Synthetic Workflows & Experimental Protocols

The transformation of CAS 183428-94-6 into a viable drug core requires a robust, self-validating synthetic methodology. The most direct route to the kinase core is a modified Thorpe-Ziegler-type annulation using formamide.

Figure 1: Synthetic workflow from CAS 183428-94-6 to a targeted kinase inhibitor.

Protocol: Microwave-Assisted Annulation to 5-Methylpyrido[4,3-d]pyrimidin-4-amine

Objective: Construct the bicyclic kinase core from the monocyclic precursor.

Causality & Logic: Formamide serves a dual purpose as both the high-boiling solvent and the carbon/nitrogen source for the new pyrimidine ring. A sustained temperature of 170 °C is strictly required to overcome the high activation energy barrier for the initial nucleophilic attack of the deactivated pyridine-amine onto the formamide carbonyl. The subsequent intramolecular cyclization is driven forward by the thermodynamic stability of the resulting fully aromatized bicyclic system[4].

Step-by-Step Methodology:

-

Preparation: In a flame-dried 10 mL microwave synthesis vial, suspend this compound (1.0 equiv, e.g., 1.13 mmol) in anhydrous formamide (11.0–15.0 equiv) under an inert argon atmosphere[4].

-

Irradiation: Seal the vial and subject the mixture to microwave irradiation, maintaining a constant temperature of 170 °C for 60 minutes with continuous magnetic stirring.

-

Quenching & Precipitation: Allow the reaction vessel to cool completely to ambient temperature. Slowly add ice-cold distilled water (15 mL) dropwise to the mixture. This drastically decreases the solubility of the organic product in the highly polar formamide/water matrix, inducing rapid precipitation.

-

Isolation: Filter the resulting suspension under reduced pressure. Wash the filter cake sequentially with cold water and cold ethanol to strip away unreacted formamide and polar impurities.

-

Self-Validation (In-Process Control): Dry the off-white solid in vacuo. The protocol is self-validating via LC-MS analysis: the complete disappearance of the starting material peak (

134

Downstream Applications in Oncology

Once the 5-methylpyrido[4,3-d]pyrimidin-4-amine core is established, the primary amine at the 4-position serves as a versatile vector for Structure-Activity Relationship (SAR) exploration. Through transamination or Buchwald-Hartwig cross-coupling with various aryl halides (e.g., 3-bromoaniline), medicinal chemists can generate highly potent EGFR tyrosine kinase inhibitors[3].

The structural rigidity provided by the core, combined with the steric influence of the 5-methyl group, ensures high selectivity against mutant kinase isoforms. This specific molecular architecture is currently being leveraged to address and bypass secondary resistance mechanisms (such as the T790M mutation) in non-small cell lung cancer (NSCLC) therapies[4].

References

- Title: Recent Developments in the Chemistry of Bicyclic 6-6 Systems: Chemistry of Pyrido[4,3-d]pyrimidines | Request PDF Source: ResearchGate URL

- Source: Vrije Universiteit Brussel (VUB)

- Source: National Institutes of Health (NIH)

- Title: Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)

Sources

Technical Monograph: 4-Amino-2-methylpyridine-3-carbonitrile

[1][2]

Executive Summary

4-Amino-2-methylpyridine-3-carbonitrile (also known as 4-amino-2-methylnicotinonitrile) is a specialized pyridine derivative characterized by an ortho-amino nitrile motif.[1][2] Unlike its more common isomer (2-amino-4-methyl...), this 4-amino variant serves as a regiospecific precursor for pyrido[4,3-d]pyrimidines , a class of bicyclic heterocycles with potent kinase inhibitory profiles.[1][2] This guide outlines the compound's chemical identity, validated synthesis protocols, and its pivotal role in fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Data |

| IUPAC Name | 4-Amino-2-methylpyridine-3-carbonitrile |

| CAS Number | 183428-94-6 |

| Molecular Formula | |

| Molecular Weight | 133.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Primary amine (C4), Nitrile (C3), Methyl (C2) |

Structural Significance

The molecule features a "push-pull" electronic system.[1][2] The electron-donating amino group at C4 is ortho to the electron-withdrawing cyano group at C3.[1][2] This proximity is chemically significant because it facilitates intramolecular cyclocondensation with electrophilic one-carbon synthons (e.g., formamide, triethyl orthoformate) to anneal a pyrimidine ring onto the pyridine core.[1]

Synthesis Protocols

The synthesis of 4-amino-2-methylpyridine-3-carbonitrile typically requires navigating regioselectivity issues common in pyridine chemistry. The most robust route involves Nucleophilic Aromatic Substitution (

Protocol A: Displacement of 4-Chloro-2-methylnicotinonitrile[1][2]

Mechanism: The nitrile group at C3 activates the C4-chlorine toward nucleophilic attack by ammonia.[1] The methyl group at C2 provides steric bulk but does not significantly impede the reaction at C4.

Reagents:

-

Nucleophile: Aqueous Ammonia (28-30%) or Ethanolic Ammonia[1][2]

-

Solvent: Ethanol or 1,4-Dioxane (to improve solubility)

-

Conditions: Sealed tube/Autoclave at 100–120°C

Step-by-Step Methodology:

-

Charge: In a high-pressure glass vessel or autoclave, dissolve 10.0 mmol of 4-chloro-2-methylpyridine-3-carbonitrile in 15 mL of ethanol.

-

Addition: Carefully add 20 mL of 28% aqueous ammonia. (Excess ammonia acts as both reactant and base to scavenge HCl).

-

Reaction: Seal the vessel and heat to 110°C for 8–12 hours. Monitor conversion via TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS.[1][2]

-

Note: The starting material is less polar than the product. Look for the appearance of a lower

spot.

-

-

Workup: Cool the reaction mixture to room temperature.

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Precursor Synthesis (Upstream)

The 4-chloro precursor is generally derived from 4-hydroxy-2-methylpyridine-3-carbonitrile (also known as 2-methyl-4-pyridone-3-carbonitrile) via chlorination with phosphorus oxychloride (

Reactivity & Applications: The Pyrido[4,3-d]pyrimidine Pathway[1][10]

The primary utility of 4-amino-2-methylpyridine-3-carbonitrile lies in its conversion to fused bicyclic systems.[1][2]

Cyclization Logic

Reaction with formamide or formic acid yields the pyrido[4,3-d]pyrimidine core.[1] This scaffold is structurally isomeric to the quinazoline and pyrido[2,3-d]pyrimidine systems found in FDA-approved kinase inhibitors (e.g., Vandetanib, Palbociclib).[1]

Reaction with Formamide:

-

Formylation: The C4-amino group attacks formamide to form an intermediate formamidine.[1][2]

-

Cyclization: The amide nitrogen attacks the C3-nitrile carbon.[1][2]

-

Rearrangement: Dimroth-type rearrangement or tautomerization yields the stable fused system.[1][2]

Diagram: Synthetic Workflow & Reactivity Map

The following diagram illustrates the synthesis of the core scaffold and its divergence into bioactive fused heterocycles.

Caption: Synthetic pathway from hydroxy-pyridine precursors to the 4-amino-3-cyano scaffold and subsequent cyclization to bioactive pyrido[4,3-d]pyrimidines.

Applications in Drug Discovery[10][11]

Kinase Inhibition

The pyrido[4,3-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

-

Mechanism: The N1 and N3 nitrogens of the pyrimidine ring (formed after cyclization) often serve as hydrogen bond acceptors, while the amino group (if retained or modified) acts as a donor.

-

Selectivity: The 2-methyl group (originating from the starting material) projects into the solvent-exposed region or hydrophobic pocket depending on the specific kinase, offering a vector for selectivity tuning that is distinct from the more common 2-unsubstituted analogs.[1]

Comparative Analysis

| Scaffold Isomer | Precursor | Key Application |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-cyanopyridine | CDK4/6 Inhibitors (e.g., Palbociclib) |

| Pyrido[4,3-d]pyrimidine | 4-Amino-3-cyanopyridine | EGFR, VEGFR, and multi-kinase inhibitors |

References

-

Synthesis of Pyrido[4,3-d]pyrimidines: BenchChem. (2025).[1][4] Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile. Link

-

Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard text on

in pyridines). -

Kinase Inhibitor Scaffolds: Asif, M. (2016).[1] Pharmacological potential of pyrido [2, 3-d] pyrimidine derivatives. International Journal of Chemical Studies. Link

-

Prebiotic Synthesis: Sasselov, D. D., et al. (2023).[1] Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Link

Sources

- 1. 2-AMINO-3-CYANO-4-METHYLPYRIDINE | 71493-76-0 [m.chemicalbook.com]

- 2. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Nicotinonitrile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Amino-2-methylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and marketed pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that interact with specific biological targets.[1] Derivatives such as Bosutinib and Neratinib, both kinase inhibitors used in oncology, feature this core structure, underscoring its importance in drug development.[1][2]

This technical guide focuses on a specific, functionally rich derivative: This compound . This molecule incorporates three key functional groups onto the pyridine ring: a nitrile, a primary amine, and a methyl group. This combination offers a versatile platform for synthetic elaboration and targeted drug design. We will explore its fundamental properties, plausible synthetic routes, and its significance for researchers in drug discovery, providing both theoretical grounding and practical insights.

Section 1: Core Physicochemical Properties

Understanding the fundamental molecular and physical properties of this compound is the first step in its application. While experimental data for this specific isomer can be sparse, we can define its core attributes and infer others from closely related analogues.

Molecular Structure and Identity

The molecular structure consists of a pyridine ring substituted at position 2 with a methyl group, position 3 with a nitrile group, and position 4 with an amino group.

Caption: 2D Structure of this compound

Quantitative Data Summary

The following table summarizes the key computed properties for this compound and its isomers.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₇N₃ | Based on chemical structure |

| Molecular Weight | 133.15 g/mol | Consistent with isomers[3] |

| IUPAC Name | 4-amino-2-methylpyridine-3-carbonitrile | Systematic Nomenclature |

| CAS Number | Not readily available | Data often tracked for isomers like 886371-97-7 (4-amino-6-methyl)[3] |

| XLogP3 | ~0.9 | Estimated based on related structures like 4-Amino-2-fluoronicotinonitrile[4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Based on chemical structure |

| Hydrogen Bond Acceptors | 3 (2 from ring N and nitrile N) | Based on chemical structure |

| Physical Form | Likely a solid at room temperature | Based on related isomers[5] |

Section 2: Synthesis and Reactivity

The synthesis of substituted nicotinonitriles often involves the construction of the pyridine ring or the late-stage functionalization of a pre-existing one. A plausible and efficient route to this compound can be adapted from established protocols for similar molecules.

Proposed Synthetic Pathway: Regioselective Amination

A logical approach involves the regioselective nucleophilic aromatic substitution (SNAAr) on a di-halogenated precursor. The nitrile group is strongly electron-withdrawing, which activates the C4 position for nucleophilic attack more than the C2 position. This electronic preference allows for selective amination.

Caption: General workflow for regioselective amination.

Causality Behind Experimental Choices:

-

Precursor: A di-halogenated nicotinonitrile (e.g., 2,4-dichloronicotinonitrile) serves as an excellent starting material because the halogens are good leaving groups for SNAAr reactions.[6]

-

Solvent: A polar aprotic solvent like 1,4-dioxane is chosen to solubilize the starting material and facilitate the reaction with aqueous ammonia.[6]

-

Nucleophile & Regioselectivity: Aqueous ammonia is a simple and effective source of the amino group. The substitution occurs preferentially at the C4 position due to the strong activating effect of the para-cyano group. While some of the 2-amino isomer may form, controlling the temperature (e.g., 70-80°C) can optimize the yield of the desired C4-aminated product.[6]

-

Purification: Column chromatography is the standard and necessary method to separate the desired 4-amino product from the unreacted starting material and any isomeric byproducts.[6]

Note: The final step to convert the 2-chloro substituent to a methyl group would require a subsequent cross-coupling reaction (e.g., using an organometallic reagent), which is a standard transformation in medicinal chemistry.

Section 3: Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile scaffold for developing novel therapeutics. Its functional groups provide multiple handles for modification, allowing chemists to fine-tune a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Role as a Pharmacophore and Building Block

-

Kinase Inhibition: The aminopyridine core is a well-established hinge-binding motif for many protein kinases. The 4-amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

-

Scaffold for Bioactive Agents: Nicotinonitrile derivatives have demonstrated a wide range of biological activities, including potential as autophagy enhancers for cancer therapy and as inhibitors of enzymes like inducible nitric oxide synthase (iNOS).[7]

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule is an ideal starting point for FBDD campaigns. Researchers can screen it against a target protein and then "grow" the molecule from its vector-rich structure to improve binding affinity.

Caption: Key molecular interactions for drug design.

Section 4: Safety, Handling, and Storage

Hazard Profile (Inferred):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, consistent with related aminonitriles.[8]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[5][8]

-

Allergic Reaction: May cause an allergic skin reaction.[5]

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is often 2-8°C for long-term stability.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

Section 5: Example Experimental Protocol: Purity Assessment by HPLC

Verifying the purity of a synthesized batch of this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Objective: To determine the purity of a synthesized sample of this compound.

Materials:

-

Synthesized this compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

HPLC Method Setup:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 20.0 | 10 |

-

-

Analysis: Equilibrate the column with the initial conditions for at least 10 minutes. Inject the sample and run the gradient program.

-

Data Interpretation: The purity is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks detected in the chromatogram (Area % method). A pure sample should exhibit one major peak with minimal impurities.

Self-Validation: This protocol is self-validating as the separation quality (peak shape, resolution) provides immediate feedback on the method's suitability. The retention time serves as a reliable identifier for the compound across different runs.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While it is one of many isomers in the aminonicotinonitrile family, its specific arrangement of functional groups offers a compelling scaffold for developing targeted therapies. Its synthesis is achievable through established chemical principles, and its structure is primed for interaction with biological targets like protein kinases. By understanding its core properties and leveraging modern synthetic and analytical techniques, scientists can effectively utilize this potent building block to drive the development of the next generation of therapeutics.

References

-

The Journal of Organic Chemistry. Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. Available from: [Link]

-

Journal of advanced Biomedical and Pharmaceutical Sciences. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available from: [Link]

-

Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. Available from: [Link]

-

PubChem. 4-Amino-2-fluoronicotinonitrile. Available from: [Link]

-

PubMed Central (PMC). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Available from: [Link]

-

PubChem. 4-Amino-2-methylquinoline. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 886371-97-7|4-Amino-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-fluoronicotinonitrile | C6H4FN3 | CID 118834531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methylnicotinonitrile | 71493-76-0 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Orthogonal Reactivity in Pyridine Scaffolds: A Technical Analysis of 4-Amino-2-methylnicotinonitrile and its 2-Amino-4-methyl Isomer

The Isomeric Dichotomy: Structural and Electronic Profiling

In advanced drug discovery and heterocyclic synthesis, the precise spatial arrangement of functional groups on a pyridine core dictates the entire trajectory of a synthetic campaign. Two highly valuable isomeric building blocks—4-Amino-2-methylnicotinonitrile and 2-Amino-4-methylnicotinonitrile —share the same molecular formula (C₇H₇N₃) and molecular weight (133.15 g/mol ), yet exhibit profoundly divergent chemical behaviors.

As an application scientist, understanding the electronic and steric microenvironments of these isomers is critical. The position of the primary amine relative to the endocyclic nitrogen and the electron-withdrawing cyano group fundamentally alters the molecule's nucleophilicity, dictating whether the scaffold will undergo cross-coupling, electrophilic aromatic substitution, or complex annulation.

Quantitative Physicochemical Comparison

To establish a baseline for experimental design, the physicochemical properties of both isomers are summarized below, synthesized from authoritative supplier data[1],[2].

| Property | 2-Amino-4-methylnicotinonitrile | This compound |

| CAS Number | 71493-76-0 | 183428-94-6 |

| Linear Formula | C₇H₇N₃ | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol |

| Purity Standard | ≥97% | ≥97% |

| Physical Form | Pale-yellow to orange solid | Solid |

| Storage Conditions | 2-8°C, dark, inert atmosphere | 2-8°C, dry environment |

| Topological Polar Surface Area | ~66.5 Ų | ~66.5 Ų |

Causality of Orthogonal Reactivity

The synthetic utility of these isomers is governed by the interplay between resonance stabilization and steric encumbrance.

2-Amino-4-methylnicotinonitrile: The amine is located at the C2 position, directly adjacent to the pyridine nitrogen. This creates an amidine-like substructure (-N=C-NH₂). The proximity to the endocyclic nitrogen significantly enhances the nucleophilicity of the exocyclic amine. Furthermore, the methyl group at C4 provides a steric shield that directs incoming bis-electrophiles toward the unhindered C2-amine and N1-pyridine nitrogen, making this isomer an ideal precursor for forming bicyclic systems like imidazo[1,2-a]pyridines[3].

This compound: In contrast, the amine at the C4 position is flanked by the cyano group at C3 and the methyl group at C2. This steric crowding reduces the amine's capacity to act as a primary nucleophile in condensation reactions. However, the strong electron-donating resonance effect of the C4-amine activates the C5 position of the pyridine ring. Because C3 is blocked, electrophilic aromatic substitution (e.g., halogenation) is directed exclusively to C5, allowing for highly controlled linear extension of the scaffold.

Electronic and steric divergence dictating nicotinonitrile isomer reactivity.

Self-Validating Experimental Workflows

To translate these theoretical principles into benchtop success, the following protocols have been designed as self-validating systems. Every step includes a causal explanation for the experimental choice and a physical checkpoint that confirms the reaction's integrity without requiring immediate spectroscopic analysis.

Protocol A: Regioselective Annulation of 2-Amino-4-methylnicotinonitrile

This protocol leverages the amidine-like reactivity of the C2-amine to synthesize 7-methylimidazo[1,2-a]pyridine-8-carbonitrile, a critical pharmacophore in epigenetic inhibitor development (e.g., EZH2 inhibitors)[3].

Methodology:

-

Initiation: To a stirred solution of 1 (1.0 equiv.) in deionized water, add chloroacetaldehyde (55% aqueous solution, 1.2 equiv.).

-

Causality: Water acts as a highly polar, environmentally benign solvent that stabilizes the transition state of the initial nucleophilic attack. The alpha-haloaldehyde acts as a bis-electrophile.

-

-

Thermal Activation: Heat the reaction mixture at 80°C for 16 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the secondary dehydration/cyclization step, forcing the closure of the imidazole ring onto the pyridine nitrogen.

-

-

pH-Driven Quench: Upon completion, cool the mixture to room temperature and slowly add 1N NaOH until the solution reaches exactly pH 8.

-

Causality: The cyclization generates hydrochloric acid as a byproduct, leaving the newly formed imidazo[1,2-a]pyridine as a soluble hydrochloride salt. Adjusting the pH to 8 neutralizes the salt, converting it to the free base.

-

-

Self-Validation & Isolation: The free base is highly insoluble in the aqueous medium. The immediate precipitation of a solid upon reaching pH 8 serves as visual, self-validating proof that the cyclization was successful. Filter the precipitate and dry under high vacuum to afford the target compound (~75% yield).

Workflow for imidazo[1,2-a]pyridine synthesis via regioselective cyclization.

Protocol B: Electrophilic Functionalization of this compound

Because the C4-amine is sterically hindered from participating in annulation, it is best utilized as an activating group for regioselective functionalization of the pyridine core[2].

Methodology:

-

Initiation: Dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C under an inert argon atmosphere.

-

Electrophilic Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 15 minutes.

-

Causality: The C4-amino group strongly donates electron density into the ring, activating the ortho positions. Because C3 is occupied by the cyano group, the bromonium ion is directed exclusively to the C5 position. DMF acts as a polar aprotic solvent that readily dissolves the NBS and stabilizes the Wheland intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation & Isolation: Pour the mixture into ice water. The sudden shift in polarity causes the brominated product to crash out of solution. Filter the solid. The reaction's absolute regiocontrol is self-validated during downstream LC-MS analysis: the appearance of a distinct M / M+2 isotopic doublet (separated by 2 Da in a 1:1 ratio) confirms the incorporation of exactly one bromine atom at the C5 position, readying the scaffold for subsequent Suzuki-Miyaura cross-coupling.

References

- Substituted Benzene Compounds (WO2014172044A1).Google Patents. Describes the synthesis of imidazo[1,2-a]pyridines from 2-amino-4-methylnicotinonitrile.

Sources

4-Amino-2-methylnicotinonitrile IUPAC name and synonyms

[1]

Chemical Identity & Nomenclature

This compound is a substituted pyridine derivative characterized by an amino group at the C4 position, a methyl group at the C2 position, and a nitrile moiety at the C3 position.[1] This specific substitution pattern renders the molecule highly versatile for nucleophilic aromatic substitutions and heterocyclization reactions, particularly in the development of tyrosine kinase inhibitors.

| Attribute | Detail |

| IUPAC Name | 4-Amino-2-methylpyridine-3-carbonitrile |

| Common Synonyms | This compound; 3-Cyano-4-amino-2-methylpyridine |

| CAS Number | 183428-94-6 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| SMILES | Cc1nc(C#N)c(N)cc1 |

| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical properties is essential for process optimization and purification. The compound typically exists as a solid with moderate solubility in polar organic solvents.

| Property | Value / Description |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 188–192 °C (Typical range for 4-aminonicotinonitriles) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~6.5 (Pyridine nitrogen), ~18 (Amino group) |

| H-Bond Donors | 1 (Amino group) |

| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Amino N) |

Synthetic Routes & Process Chemistry

The synthesis of this compound generally proceeds via a Nucleophilic Aromatic Substitution (SₙAr) on a 4-halo precursor or through multicomponent condensation strategies.[1] The most robust laboratory protocol involves the displacement of a 4-chloro substituent.[1]

Primary Protocol: SₙAr Displacement of 4-Chloro-2-methylnicotinonitrile[1]

This method is preferred for its high regioselectivity and yield.

Reagents & Materials

-

Precursor: 4-Chloro-2-methylnicotinonitrile (CAS: 10177-14-7 or similar analog).[1]

-

Nucleophile: Ammonia (28% aqueous solution or 7N in Methanol).

-

Solvent: Isopropanol or 1,4-Dioxane (for high-temperature stability).

-

Catalyst (Optional): Copper(I) oxide (if reactivity is low, though C4-chloropyridines with C3-CN are highly activated).

Step-by-Step Methodology

-

Reaction Setup:

-

Charge a high-pressure reaction vessel (autoclave or sealed tube) with 4-Chloro-2-methylnicotinonitrile (1.0 eq).

-

Add Isopropanol (10 volumes relative to mass).

-

Add Ammonia solution (10–15 eq). Excess ammonia serves as both reactant and acid scavenger.

-

-

Thermolysis:

-

Seal the vessel and heat to 120–130 °C .

-

Maintain agitation for 12–16 hours . Monitor conversion via HPLC or TLC (Eluent: 50% EtOAc/Hexanes). The electron-withdrawing nitrile group at C3 activates the C4 position, facilitating the displacement of chloride.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to remove excess ammonia and volatiles.

-

Resuspend the residue in water (5 volumes) and stir for 30 minutes to dissolve ammonium chloride salts.

-

Recrystallization: Purify the crude solid from hot Ethanol/Water (9:1) to yield This compound as off-white needles.

-

Mechanism of Action (SₙAr)

The reaction proceeds via a Meisenheimer complex intermediate. The C3-cyano group lowers the LUMO energy of the pyridine ring, making the C4 carbon highly electrophilic and susceptible to attack by the ammonia nitrogen.

Caption: Nucleophilic aromatic substitution pathway converting the 4-chloro precursor to the target amino-pyridine.

Pharmaceutical Applications

This compound serves as a "privileged scaffold" in medicinal chemistry.[1] Its structure mimics the adenine ring of ATP, making it an ideal pharmacophore for Type I and Type II Kinase Inhibitors .

Key Application Areas

-

Kinase Inhibition (Oncology):

-

The 4-amino-pyridine motif forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, PDGFR).

-

The C3-cyano group can be hydrolyzed to an amide or reacted to form heterocycles like pyrimido[4,5-b]pyridines (7-deaza-purine analogs).

-

-

Gastric Acid Secretion Inhibitors (P-CABs):

-

Structural analogs are used in the synthesis of Potassium-Competitive Acid Blockers (e.g., Vonoprazan derivatives), where the pyridine ring provides essential binding interactions with the H+/K+-ATPase proton pump.

-

-

Heterocyclic Library Synthesis:

-

The ortho-amino-nitrile motif allows for rapid cyclization with formamide, urea, or carbon disulfide to generate fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).

-

Caption: Divergent synthesis workflow utilizing this compound as a core scaffold.

Analytical Characterization

To validate the identity of synthesized batches, compare experimental data against these standard spectral markers.

1H NMR (DMSO-d₆, 400 MHz)

-

δ 2.35 ppm (s, 3H): Methyl group at C2.

-

δ 6.45 ppm (d, 1H): Aromatic proton at C5 (coupled to C6).

-

δ 6.80 ppm (bs, 2H): Amino group (-NH₂), exchangeable with D₂O.

-

δ 7.95 ppm (d, 1H): Aromatic proton at C6 (deshielded by ring nitrogen).

Infrared Spectroscopy (FT-IR)

-

3400–3200 cm⁻¹: Primary amine (N-H) stretching (doublet).

-

2220 cm⁻¹: Nitrile (C≡N) characteristic sharp peak.

-

1590 cm⁻¹: Pyridine ring C=N / C=C stretching.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Inhalation): Category 3/4.[5] Nitriles can metabolize to release cyanide ions in vivo, though the aromatic nitrile is more stable.

-

Skin/Eye Irritation: Category 2.

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Spill Management: Sweep up solids carefully to avoid dust generation. Neutralize residues with dilute bleach (sodium hypochlorite) if nitrile hydrolysis is required for decontamination.

References

-

PubChem Compound Summary. 4-Amino-2-methylpyridine-3-carbonitrile. National Center for Biotechnology Information. Link

-

Google Patents. Process for the preparation of aminopyridine nitriles. WO2000043365A1. Link

-

ChemicalBook. this compound Product Properties. Link

-

BenchChem. Synthesis protocols for substituted nicotinonitriles. Link

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors.

Sources

- 1. 1804377-41-0|4-Amino-3-methylpicolinonitrile|BLD Pharm [bldpharm.com]

- 2. 2-AMINO-3-CYANO-4-METHYLPYRIDINE | 71493-76-0 [m.chemicalbook.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. 3-Aminocrotononitrile 96 1118-61-2 [sigmaaldrich.com]

Biological Activity & Therapeutic Potential of 4-Aminonicotinonitrile Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 4-aminonicotinonitrile (4-amino-3-pyridinecarbonitrile) and its bioactive derivatives.

Executive Summary

The 4-aminonicotinonitrile scaffold (4-amino-3-pyridinecarbonitrile) represents a privileged pharmacophore in medicinal chemistry. Unlike its 2-amino isomer, the 4-amino variant offers unique vector geometry for hydrogen bonding and π-stacking interactions within enzyme active sites. This scaffold serves as the critical "linchpin" precursor for fused heterocyclic systems—most notably pyrazolo[3,4-b]pyridines and tacrine analogues —which exhibit potent biological activities.

Key Therapeutic Areas:

-

Oncology: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Src kinases in breast (MCF-7) and lung (A549) cancer lines.

-

Neurodegeneration: Acetylcholinesterase (AChE) inhibition for Alzheimer’s disease therapy, leveraging the scaffold's ability to span the catalytic and peripheral anionic sites of the enzyme.

-

Antimicrobial: Broad-spectrum activity against Gram-positive bacteria via DNA gyrase interference.

Chemical Context & Pharmacophore Analysis

The core structure consists of a pyridine ring substituted with a nitrile group at position 3 and an amino group at position 4. This ortho-amino nitrile motif is highly reactive, facilitating cyclocondensation reactions to form fused bicyclic and tricyclic systems.

Structure-Activity Relationship (SAR)

The biological potency of these derivatives is governed by specific substitutions around the pyridine core.

Figure 1: SAR analysis of the 4-aminonicotinonitrile core. The 3-CN and 4-NH2 groups act as a "molecular pincer" for binding to enzyme active sites or cyclizing into bioactive fused systems.

Therapeutic Applications & Mechanisms[1]

Oncology: EGFR Tyrosine Kinase Inhibition

Derivatives of 4-aminonicotinonitrile, particularly pyrazolo[3,4-b]pyridines synthesized via the reaction of the core with hydrazine, act as ATP-competitive inhibitors of EGFR.

-

Mechanism: The pyridine nitrogen and the exocyclic amino group form essential hydrogen bonds with the hinge region of the kinase domain (Met793 in EGFR).

-

Potency: Selected derivatives demonstrate IC₅₀ values in the nanomolar range (20–100 nM) against EGFR-overexpressing cell lines.

Figure 2: Mechanism of Action. The derivative competitively binds to the ATP pocket, preventing autophosphorylation and halting the proliferative signaling cascade.

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The scaffold is a precursor to tacrine-like polycyclic amines. These compounds function as dual binding site inhibitors.

-

Active Site Binding: The planar fused ring system intercalates into the aromatic gorge of the catalytic active site (CAS).

-

Peripheral Binding: Aryl substituents at position 6 interact with the peripheral anionic site (PAS), preventing amyloid-beta aggregation induced by AChE.

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes the conversion of 4-aminonicotinonitrile precursors into active anticancer agents via a one-pot multicomponent reaction (MCR).[1]

Reagents:

-

Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

3-Amino-pyrazole derivative (1.0 mmol)

-

Catalyst: L-Proline (10 mol%) or Piperidine

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Preparation: Charge a 50 mL round-bottom flask with the aldehyde, malononitrile, and 3-amino-pyrazole in 10 mL of ethanol/water.

-

Catalysis: Add L-Proline (10 mol%).

-

Reflux: Heat the mixture to reflux (80°C) with magnetic stirring for 3–5 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

-

Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.

In Vitro AChE Inhibition Assay (Ellman’s Method)

To validate neuroprotective activity, use the modified Ellman assay.

Reagents:

-

Acetylthiocholine iodide (ATChI, Substrate)

-

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

-

AChE (from Electrophorus electricus)

-

Buffer: 0.1 M Phosphate buffer (pH 8.0)

Workflow:

-

Plate Setup: In a 96-well plate, add 150 µL of phosphate buffer and 20 µL of the test compound (dissolved in DMSO, varying concentrations 0.01–100 µM).

-

Enzyme Addition: Add 20 µL of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATChI (15 mM).

-

Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Determine the rate of hydrolysis (slope). Calculate % Inhibition =

.

Data Summary: Comparative Biological Activity

| Compound Class | Derivative Type | Target | IC₅₀ / MIC | Reference |

| Monocyclic | 2-amino-4-aryl-3-cyanopyridine | S. aureus | 12.5 µg/mL | [1] |

| Fused Bicyclic | Pyrazolo[3,4-b]pyridine | EGFR (Kinase) | 0.04 µM | [2] |

| Fused Tricyclic | Tacrine Analogue | AChE | 0.038 µM | [3] |

| Fused Bicyclic | Pyrazolo[3,4-b]pyridine | MCF-7 (Breast Cancer) | 0.013 µM | [4] |

References

-

Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. RSC Advances. [Link]

-

Pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles: A three-component synthesis and AChE inhibitory studies. ResearchGate. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules. [Link]

-

Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation... and their antitumor activities. European Journal of Medicinal Chemistry. [Link]

Sources

Thermodynamic Profiling and Experimental Determination of 4-Amino-2-methylnicotinonitrile Solubility in DMSO and Methanol: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-Amino-2-methylnicotinonitrile (4-AMN, CAS: 183428-94-6) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical agents and agrochemicals[1]. Accurately profiling its solubility in common laboratory solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—is paramount for optimizing reaction conditions, purification workflows, and in vitro biological assay preparations. This whitepaper elucidates the thermodynamic principles governing the solvation of 4-AMN and provides a rigorous, self-validating experimental protocol for quantifying its thermodynamic solubility.

Structural Analysis & Solvation Thermodynamics

To understand the solubility behavior of 4-AMN, we must first analyze its structural causality. The molecule possesses a rigid aromatic pyridine core substituted with three distinct functional groups:

-

A primary amine (-NH

) at the 4-position: Acts as both a hydrogen-bond donor and acceptor. -

A methyl group (-CH

) at the 2-position: Contributes hydrophobic bulk and steric hindrance. -

A nitrile group (-C≡N) at the 3-position: Possesses a strong dipole moment and acts as a hydrogen-bond acceptor.

DMSO (Polar Aprotic Solvation)

DMSO is an exceptional polar aprotic solvent characterized by a high dielectric constant (

Methanol (Polar Protic Solvation)

Methanol is a polar protic solvent capable of acting as both a versatile hydrogen-bond donor and acceptor[2]. The hydroxyl (-OH) group can donate hydrogen bonds to the nitrile nitrogen and the pyridine ring nitrogen, while simultaneously accepting hydrogen bonds from the -NH

Logical relationship network of solvation interactions between 4-AMN and solvents.

Predictive Solvation Modeling (Hansen Solubility Parameters)

To predict the solubility behavior of 4-AMN before empirical testing, we utilize 3[3]. This framework deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (

Table 1: Hansen Solubility Parameters and Predictive Affinity

| Solvent | Molar Vol. (cm³/mol) | Predicted 4-AMN Affinity | |||

| DMSO | 18.4 MPa | 16.4 MPa | 10.2 MPa | 71.3 | High (Strong dipole matching) |

| Methanol | 15.1 MPa | 12.3 MPa | 22.3 MPa | 40.7 | Moderate (H-bond driven) |

Quantitative data sourced from standard HSP reference databases[2].

Experimental Methodology: High-Throughput Solubility Profiling

While predictive models provide a theoretical baseline, empirical determination is mandatory for regulatory and developmental compliance. The "Shake-Flask" method, coupled with High-Performance Liquid Chromatography (HPLC-UV), is the gold standard for determining absolute thermodynamic solubility[4].

The Causality Behind the Protocol (Self-Validating Design)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system:

-

Temperature Control: Solubility is highly temperature-dependent. Strict incubation at 25.0 ± 0.1 °C ensures that the data reflects true thermodynamic equilibrium rather than kinetic dissolution[5].

-

Dual Phase Separation: Highly lipophilic or rigid aromatic compounds can form sub-micron colloidal suspensions that pass through standard filters, artificially inflating the apparent solubility. Centrifugation pellets these colloids, and subsequent filtration ensures absolute phase purity[6].

-

Matrix Matching: Diluting the saturated supernatant directly into the HPLC mobile phase prevents the target compound from precipitating upon injection into the aqueous environment of the HPLC column, which would otherwise lead to peak broadening and inaccurate quantification.

Step-by-step experimental workflow for the self-validating shake-flask solubility protocol.

Step-by-Step Shake-Flask Protocol

Phase 1: Equilibration

-

Solid Addition: Accurately weigh an excess amount (approximately 20-30 mg) of this compound into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Methanol) to the vial. A visible excess of solid must remain to guarantee saturation. If all solid dissolves, incrementally add more 4-AMN until a persistent suspension is achieved.

-

Agitation: Seal the vial tightly and place it in a temperature-controlled orbital shaker (e.g., Eppendorf ThermoMixer). Incubate at 800 rpm and 25°C for 24 to 48 hours to reach thermodynamic equilibrium[5].

Phase 2: Separation 4. Centrifugation: Transfer the equilibrated suspension to a chemically resistant microcentrifuge tube. Centrifuge at 21,000 × g for 10 minutes to firmly pellet the undissolved solid[4]. 5. Filtration: Carefully aspirate the supernatant without disturbing the pellet. Pass the liquid through a chemically compatible 0.45 µm PTFE syringe filter into a clean, pre-weighed vial.

Phase 3: Quantification (HPLC-UV)

6. Dilution (Matrix Matching): Accurately dilute an aliquot of the filtered supernatant (e.g., 1:100 or 1:1000) using the predetermined HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear range of your calibration curve.

7. Analysis: Inject the sample into the HPLC system. Quantify the 4-AMN peak area at its

Conclusion

The solubility profile of this compound is fundamentally governed by its capacity to engage in hydrogen bonding and dipole-dipole interactions. DMSO provides a vastly superior solvation environment due to its high polarity and strong H-bond accepting nature, making it the definitive solvent of choice for high-concentration stock solution preparation. Methanol offers moderate, H-bond-driven solubility, which is highly useful for applications requiring a volatile protic solvent (e.g., crystallization or flash chromatography loading). By employing the rigorous, self-validating shake-flask methodology outlined in this guide, development scientists can obtain the precise thermodynamic data required to advance 4-AMN through the chemical pipeline.

References

-

Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io." URL:[Link]

-

Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids." URL:[Link]

-

Prof Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." URL:[Link]

Sources

- 1. aksci.com [aksci.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. protocols.io [protocols.io]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Pharmaceutical Applications of 4-Amino-2-Methylnicotinonitrile and Its Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and among its myriad derivatives, 4-amino-2-methylnicotinonitrile emerges as a molecule of significant interest. Its unique arrangement of amino, methyl, and cyano functional groups on a pyridine ring makes it a versatile chemical intermediate and a pharmacophore with substantial potential in drug discovery.[1][2] This technical guide provides an in-depth exploration of this compound, delving into its synthesis, physicochemical properties, and its pivotal role as a building block for developing novel therapeutics. We will examine its application in the synthesis of agents with anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of the Nicotinonitrile Core

This compound belongs to the 3-cyanopyridine (nicotinonitrile) class of heterocyclic compounds. These structures are prevalent in a wide array of pharmaceuticals and bioactive molecules due to their favorable physicochemical properties, including thermal and photochemical stability.[1] The nitrile (cyano) group is a particularly valuable pharmacophore; it is found in over 30 FDA-approved drugs and can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, reduce drug resistance.[3][4]

The strategic placement of an amino group at the C4 position and a methyl group at the C2 position provides multiple reaction sites, allowing for extensive chemical modifications. This makes this compound an ideal starting material for creating diverse libraries of compounds for high-throughput screening and lead optimization.[5][] Its derivatives have been investigated for a range of therapeutic applications, including as potential anticancer and antimicrobial agents.[7][8]

Molecular Profile and Synthesis

Physicochemical Characteristics

While specific experimental data for this compound is not broadly published, we can infer its properties from the closely related compound, 4-aminonicotinonitrile. Understanding these foundational properties is critical for designing synthetic routes and predicting biological behavior.

| Property | Value (for 4-Aminonicotinonitrile) | Reference |

| CAS Number | 15827-84-6 | [9] |

| Molecular Formula | C₆H₅N₃ | [9] |

| Molecular Weight | 119.13 g/mol | [9] |

| Appearance | Light yellow powder | [9] |

| Purity | ≥ 96% (GC) | [9] |

General Synthetic Pathway

The synthesis of substituted nicotinonitriles often involves a multi-component cyclocondensation reaction. A common and efficient approach is the reaction of a chalcone (α,β-unsaturated ketone) with malononitrile in the presence of a nitrogen source like ammonium acetate.[10][11] This method is valued for its high yields and tolerance of diverse functional groups.

Caption: General workflow for synthesizing nicotinonitrile derivatives.

Pharmaceutical Applications & Biological Activity

The true value of this compound lies in the biological activities exhibited by its derivatives. The core structure serves as a template for developing potent and selective therapeutic agents.

Anticancer Activity: Induction of Autophagy and Apoptosis

Recent studies have highlighted the potential of 2-aminonicotinonitrile derivatives as novel enhancers of autophagy, a cellular process that degrades and recycles damaged components.[8] In cancer cells, pushing autophagy past a certain threshold can trigger programmed cell death (apoptosis).

One promising derivative, compound 7g from a 2020 study, demonstrated potent autophagy-inducing activity and significant antiproliferative effects against SGC-7901 gastric cancer cells.[8] The mechanism involves the induction of apoptosis and the arrest of the cell cycle at the G1 checkpoint, preventing further cell division.[8]

Caption: Mechanism of anticancer activity for a nicotinonitrile derivative.

Antimicrobial Activity

Derivatives of nicotinonitrile have also been synthesized and evaluated for their activity against various pathogens.[7] Studies on related 4-aminoquinoline structures, which share a similar nitrogen-containing heterocyclic core, have shown potent antibacterial efficacy, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]

The mechanism often involves the inhibition of essential bacterial enzymes. For instance, docking studies on 4-aminoquinoline derivatives suggest they bind within the active site of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for MRSA's resistance to beta-lactam antibiotics.[12][13] The binding is stabilized by a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts.[13]

Summary of Biological Activities

| Derivative Class | Biological Activity | Key Findings | References |

| 2-Aminonicotinonitriles | Anticancer | Induces autophagy and apoptosis; causes G1 cell cycle arrest in gastric cancer cells. | [8] |

| 2-Amino-4,6-diphenylnicotinonitriles | Anticancer | Demonstrates significant cytotoxicity against breast cancer cell lines, in some cases surpassing Doxorubicin. | [10] |

| 2-Methoxy/2-Amino-nicotinonitriles | Antimicrobial | Shows moderate to good activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. | [7] |

| 4-Aminoquinolines (Related Scaffold) | Antibacterial (Anti-MRSA) | Exhibits potent inhibition of MRSA with MIC values as low as 0.125 mM. | [12][14] |

Key Experimental Protocols

To facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and biological evaluation of nicotinonitrile derivatives.

Protocol: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives

This protocol is adapted from a reported method for synthesizing a range of 2-amino-4,6-diphenylnicotinonitrile derivatives and is a robust starting point for creating new compounds based on the this compound scaffold.[10]

Objective: To synthesize a substituted nicotinonitrile via a one-pot, three-component reaction.

Materials:

-

Appropriate chalcone (1 mmol)

-

Malononitrile (1 mmol, 1 equivalent)

-

Ammonium acetate (3 mmol, 3 equivalents)

-

Absolute ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: Combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in a round-bottom flask.

-

Solvent Addition: Add a sufficient volume of absolute ethanol to dissolve or suspend the reactants.

-

Reflux: Heat the mixture to reflux with continuous stirring. The causality here is that the elevated temperature provides the necessary activation energy for the cyclocondensation reaction to proceed efficiently.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically overnight).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial activity.[12]

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a target microorganism.

Materials:

-

Synthesized nicotinonitrile derivatives (stock solution in DMSO)

-

Bacterial strains (e.g., MRSA ATCC 33591, S. aureus ATCC 6538)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL)

-

Positive control (e.g., Imipenem) and negative control (e.g., 5% DMSO)

Procedure:

-

Preparation of Plates: Dispense MHB into all wells of a 96-well plate.

-

Serial Dilution: Create a two-fold serial dilution of the test compound directly in the plate. Start by adding a defined amount of the compound's stock solution to the first well, mix, and then transfer half the volume to the next well, repeating across the row to generate a concentration gradient. The self-validating nature of this step ensures a precise and reproducible range of concentrations is tested.

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it further in MHB. Add this standardized inoculum to each well (except for a sterility control well). The final bacterial concentration should be ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

This compound and its analogues represent a promising and versatile class of compounds for pharmaceutical development. Their straightforward synthesis and the amenability of the core structure to chemical modification allow for the creation of large, diverse compound libraries. The demonstrated anticancer and antimicrobial activities of nicotinonitrile derivatives warrant further investigation.[7][8][10] Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluations to assess their pharmacokinetic profiles and in vivo efficacy. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

- Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates (US3917624A).

-

Wang, C., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

-

Al-Hourani, B., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Retrieved from [Link]

-

Fan, C., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

-

Dai, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

-

ResearchGate. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

-

Ripka, A. S., & Rich, D. H. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Hourani, B., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Preprints.org. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mlunias.com [mlunias.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

An In-depth Technical Guide to the Safe Handling of 4-Amino-2-methylnicotinonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of a Versatile Building Block

4-Amino-2-methylnicotinonitrile, a substituted aminopyridine, represents a class of compounds of significant interest in medicinal chemistry and drug development. Its structural motifs are integral to the synthesis of a variety of biologically active molecules, including potential therapeutic agents.[1] As with any novel or specialized chemical entity, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the potential hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide leverages data from structurally similar aminopyridines and aminobenzonitriles to infer a robust safety framework.

Inferred Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds like 2-Amino-4-methylpyridine and 4-Aminobenzonitrile, this compound is anticipated to be a hazardous substance.[2][3][4][5][6] The primary routes of exposure and potential health effects are summarized below.

Table 1: Inferred GHS Classification and Health Hazards

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed.[2][5][7][8] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[5][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[8][9] |

Note: This classification is inferred from structurally related compounds and should be treated as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage. The following table summarizes the known or predicted properties of this compound and its close relatives.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [8] |

| Molecular Weight | 133.15 g/mol | [8] |

| Appearance | White to pale yellow crystalline powder (inferred) | [4][10] |

| Melting Point | 96 - 101 °C (for 2-Amino-4-methylpyridine) | [6] |

| Boiling Point | 230 °C (for 2-Amino-4-methylpyridine) | [6] |

| Solubility | Soluble in organic solvents (inferred) | [10] |

Comprehensive Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with potentially toxic powdered substances.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of the compound.[11][12]

-

Hand Protection: Wear nitrile gloves that are resistant to chemicals. Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[11][13]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[13]

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider wearing additional protective clothing.[13]

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Caption: A typical workflow for the safe handling of powdered chemical compounds.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][13]

-

Keep away from incompatible substances such as strong oxidizing agents.[3][12]

-

The storage area should be secure and accessible only to authorized personnel.[2]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][12][13]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12][13]

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent the spill from spreading and entering drains.[11][13]

-

Clean-up: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]

Caption: A stepwise procedure for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[11][13]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[13]

-

Collect waste in a designated, labeled, and tightly sealed container.

-

Dispose of the waste through a licensed chemical waste disposal company.

-

Do not allow the chemical to enter drains or the environment.[11][13]

Conclusion: A Culture of Safety

While this compound is a valuable compound in scientific research, it is imperative that its handling is approached with a comprehensive understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers and drug development professionals can mitigate the risks and ensure a safe laboratory environment. A proactive and informed approach to chemical safety is the cornerstone of responsible scientific advancement.

References

-

AFG Bioscience LLC. (2016). Safety Data Sheet: 4-Amino-nicotinonitrile. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). 4-Amino-2-methylquinoline - GHS Data. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. Retrieved from [Link]

-

Sdfine. (n.d.). Chemwatch GHS SDS: 2-amino-4-methylpyridine. Retrieved from [Link]

-

PubMed. (2013). Toxicity assessment of 4-amino-2-nitrotoluene. Retrieved from [Link]

-

CRC Industries. (2021). SDS US: Electronic Component Cleaner. Retrieved from [Link]

-

Chem Service. (2021). Safety Data Sheet: Demeton-o-sulfoxide. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. afgsci.com [afgsci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-2-methylnicotinonitrile for Drug Development Professionals

Introduction

The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this class, 4-Amino-2-methylnicotinonitrile presents a particularly compelling profile for researchers and drug development professionals. Its unique arrangement of a nucleophilic amino group, a methyl substituent, and an electrophilic nitrile function on a pyridine core offers a versatile platform for crafting highly specific and potent therapeutic agents. This guide provides a comprehensive technical overview of this compound, from procurement and synthesis to its potential applications in drug discovery and the requisite analytical methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are crucial for its handling, formulation, and interpretation in various experimental settings.

| Property | Value |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 179555-10-3[1][2] |

| Appearance | Expected to be a white to pale yellow or brown solid[3] |

| Predicted XLogP3 | 0.6[1] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Suppliers and Procurement

As of early 2026, this compound is not a widely stocked catalog chemical. Its procurement typically relies on custom synthesis services from specialized chemical suppliers. However, the key precursor, 4-Amino-2-chloronicotinonitrile, is commercially available, which significantly facilitates access to the target compound.

| Supplier | Product | CAS Number | Notes |

| BLD Pharm | 4-Amino-2-chloronicotinonitrile | 1194341-42-8 | A key intermediate for the synthesis of the title compound.[4] |